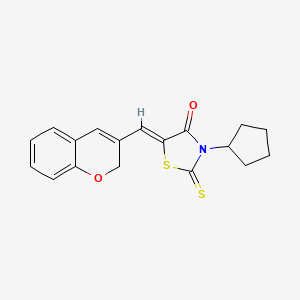

5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

Descripción

Propiedades

Fórmula molecular |

C18H17NO2S2 |

|---|---|

Peso molecular |

343.5 g/mol |

Nombre IUPAC |

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H17NO2S2/c20-17-16(23-18(22)19(17)14-6-2-3-7-14)10-12-9-13-5-1-4-8-15(13)21-11-12/h1,4-5,8-10,14H,2-3,6-7,11H2/b16-10- |

Clave InChI |

WDBQMMUXSILDQN-YBEGLDIGSA-N |

SMILES isomérico |

C1CCC(C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S |

SMILES canónico |

C1CCC(C1)N2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazolidinone derivatives

Substitution: Substituted thiazolidinone derivatives

Aplicaciones Científicas De Investigación

5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

Medicine: Potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.

Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.

Mecanismo De Acción

The mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and transcription factors.

Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : (5Z)-5-(2H-Chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

- Molecular Formula: C₁₈H₁₇NO₂S₂

- Molecular Weight : 343.463 g/mol

- CAS No.: 618074-84-3

Structural Features: This rhodanine derivative features a chromene ring fused to a thiazolidinone core, with a cyclopentyl group at the N3 position. The (5Z)-configuration ensures a planar geometry for the exocyclic double bond, critical for π-π stacking and biological interactions.

Comparison with Structural Analogs

Substituent Variations at the N3 Position

The N3 substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Key Observations :

- Lipophilicity : Longer alkyl chains (hexyl, octyl) increase logP values, enhancing blood-brain barrier penetration but risking cytotoxicity .

- Synthetic Accessibility : Microwave-assisted synthesis (e.g., 78–88% yields for morpholinyl/piperazinyl analogs ) suggests efficient routes for N3 modifications.

Chromene Ring Modifications

Variations in the chromene substituents alter electronic and steric profiles:

Structural Impact :

Crystallographic and Conformational Analysis

- Dihedral Angles: In rhodanine derivatives, dihedral angles between the thiazolidinone core and arylidene groups influence bioactivity. For example: The target compound’s chromene ring may adopt a dihedral angle closer to 9.68° (similar to ), favoring planar conformations for target binding. Steric effects from cyclopentyl vs. phenyl groups (e.g., 79.26° dihedral in ) could alter binding pocket compatibility .

- Hydrogen Bonding: The absence of hydroxyl/methoxy groups in the target compound reduces H-bond donor capacity compared to analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, which form R₂²(10) motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.